molecular formula C9H15NS B13608950 n-Methyl-4-(thiophen-3-yl)butan-1-amine

n-Methyl-4-(thiophen-3-yl)butan-1-amine

Cat. No.: B13608950
M. Wt: 169.29 g/mol
InChI Key: VWCYLPOHBCLRKH-UHFFFAOYSA-N
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Description

N-Methyl-4-(thiophen-3-yl)butan-1-amine is a secondary amine featuring a thiophene ring at the 4-position of a butyl chain and a methyl group attached to the nitrogen atom. Thiophene, a sulfur-containing heterocycle, is often employed as a bioisostere for phenyl groups in medicinal chemistry due to its similar size and enhanced electronic properties, which may influence metabolic stability and receptor binding . This compound likely serves as a candidate for targeting neurotransmitter receptors or inflammatory pathways, akin to structurally similar amines documented in the literature .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-methyl-4-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-10-6-3-2-4-9-5-7-11-8-9/h5,7-8,10H,2-4,6H2,1H3

InChI Key

VWCYLPOHBCLRKH-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Attachment of the Butan-1-amine Chain: The thiophene ring is then reacted with a butan-1-amine precursor under suitable conditions to form the desired compound.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-4-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Thiophene-3-carboxylic acid derivatives.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

n-Methyl-4-(thiophen-3-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares N-Methyl-4-(thiophen-3-yl)butan-1-amine with analogous compounds featuring varying aromatic/heterocyclic groups and substituents:

Compound Name Aryl/Heterocyclic Group Key Substituents Synthesis Route Pharmacological Activity Key Properties/Findings
N-Methyl-4-(3-aminophenyl)butan-1-amine Phenyl 3-Amino group Reaction of methylamine with chloro-intermediate (e.g., 1-chloro-4-(3-aminophenyl)butane) Not explicitly stated; likely CNS or anti-inflammatory Crystalline solid; synthesized via nucleophilic substitution
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine Phenyl Double bond at 3-position Palladium-catalyzed coupling of 3-haloaniline with olefinic side chain Experimental; potential neurotransmitter modulation Stereoselective synthesis; E-isomer predominant
bis[(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine] galactarate (Rivanicline Galactarate) Pyridinyl Double bond, galactarate counterion Heck coupling followed by deprotection Nicotinic receptor agonist (ulcerative colitis) High affinity for α7 nAChR; CAS 675132-86-2
N-Methyl-4-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]butan-1-amine (12b) Thiazole 4-n-Propylpiperazine substituent Multi-step alkylation and coupling Histamine H3 receptor ligand 58.3% yield; distinct NMR shifts (δ 6.83 ppm for thiazole proton)
(E)-N-Methyl-4-(5-benzoxazolyl)-3-buten-1-amine Benzoxazole Double bond at 3-position Heck coupling with 5-bromobenzoxazole Not specified; potential kinase inhibitor Requires brominated heterocycle precursor

Pharmacological and Physicochemical Properties

  • Receptor Binding : Pyridinyl analogs like rivanicline exhibit high nicotinic receptor affinity due to the nitrogen’s lone pair, whereas thiophene’s sulfur may alter binding kinetics through polar interactions .
  • Solubility and Bioavailability : Thiophene’s lower hydrophobicity compared to phenyl could improve aqueous solubility, while sulfur’s metabolic susceptibility might reduce half-life relative to benzoxazole derivatives .
  • Stereochemical Considerations : Olefinic analogs (e.g., (E)-isomers) demonstrate stereoselective activity, suggesting that the thiophene analog’s conformation (if unsaturated) would critically influence efficacy .

Biological Activity

n-Methyl-4-(thiophen-3-yl)butan-1-amine, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene moiety linked to a butanamine chain. The presence of the thiophene ring is significant as it can influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. Thiophene derivatives are known to modulate enzyme activity by binding to active sites, thus inhibiting or enhancing enzymatic reactions. For example, compounds similar to this compound have been shown to act as norepinephrine-dopamine reuptake inhibitors, which may contribute to their psychoactive effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The incorporation of specific substituents on the thiophene ring was found to enhance anticancer activity in a structure-dependent manner .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Induces apoptosis
Compound BMCF-715Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that compounds with similar structures exhibit favorable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

CompoundPathogenMIC (µg/mL)
Compound XStaphylococcus aureus8
This compoundTBDTBD

Study on Anticancer Effects

A study published in MDPI investigated several thiophene derivatives, including those related to n-Methyl-4-(thiophen-3-yl)butan-1-amines. The findings revealed that modifications in the thiophene structure significantly influenced anticancer efficacy. Notably, certain substitutions led to reduced viability in A549 cells by over 60% .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of thiophene derivatives. Compounds were tested against various strains of Staphylococcus aureus, demonstrating that modifications could enhance activity against both drug-resistant and non-resistant strains .

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